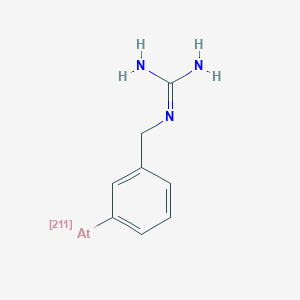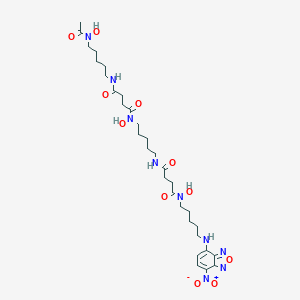
CAY10721
Übersicht
Beschreibung
CAY10721 is a chemical compound known for its role as an inhibitor of sirtuin 3 (SIRT3), a class III histone deacetylase. Sirtuin 3 is involved in the regulation of mitochondrial function and energy metabolism. The inhibition of sirtuin 3 by this compound has been associated with various therapeutic applications, particularly in the context of cancer research .
Wissenschaftliche Forschungsanwendungen
CAY10721 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von Sirtuin 3 und ihre Auswirkungen auf die mitochondriale Funktion zu untersuchen.
Biologie: Untersucht für seine Rolle bei der Regulierung des Zellstoffwechsels und der Energiehomöostase.
Medizin: Als potenzieller Therapeutikum für die Krebsbehandlung untersucht, insbesondere beim oralen Plattenepithelkarzinom und Brustkrebs mit Lymphknotenbefall. Die Fähigkeit der Verbindung, Krebszellen gegenüber Strahlung und Chemotherapie zu sensibilisieren, macht sie zu einem vielversprechenden Kandidaten für Kombinationstherapien.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente, die auf mitochondriale Dysfunktion und Stoffwechselstörungen abzielen .
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es Sirtuin 3, eine Histon-Deacetylase der Klasse III, hemmt. Sirtuin 3 ist an der Deacetylierung verschiedener mitochondrialer Proteine beteiligt, was deren Aktivität und Stabilität reguliert. Durch die Hemmung von Sirtuin 3 stört this compound die mitochondriale Funktion und den Energiestoffwechsel, was zur Sensibilisierung von Krebszellen gegenüber Strahlung und Chemotherapie führt. Zu den molekularen Zielstrukturen von this compound gehören Schlüsselenzyme und Proteine, die an der mitochondrialen Atmung und der Reaktion auf oxidativen Stress beteiligt sind .
Wirkmechanismus
CAY10721, also known as 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide or 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3-hydroxyphenyl)acetamide, is a compound with intriguing biological activity. This article will delve into its mechanism of action, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is sirtuin 3 (SIRT3) , a class III histone deacetylase (HDAC) . SIRT3 plays a crucial role in various cellular processes, including energy metabolism, stress response, and aging .
Mode of Action
This compound acts as an inhibitor of SIRT3 , with about 39% SIRT3 inhibition at 200 μM . By inhibiting SIRT3, this compound can modulate the acetylation status of various proteins, thereby affecting their function .
Biochemical Pathways
The inhibition of SIRT3 by this compound can impact several biochemical pathways. Specifically, the upregulation of SIRT3 transcription is associated with certain types of cancer, such as oral squamous cell carcinoma (OSCC) and breast cancer with lymph node involvement . Therefore, the inhibition of SIRT3 by this compound could potentially affect these pathways and their downstream effects .
Pharmacokinetics
Its solubility in dmf and dmso suggests that it might have good bioavailability
Result of Action
The inhibition of SIRT3 by this compound has been associated with the down-regulation of OSCC cells and sensitization of these cells to radiation and chemotherapy . This suggests that this compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the compound should be stored at -20°C for optimal stability . .
Biochemische Analyse
Biochemical Properties
CAY10721 interacts with the enzyme SIRT3, inhibiting its function by up to 39% at a concentration of 200 μM . SIRT3 is a histone deacetylase (HDAC) that plays a crucial role in regulating the structure and function of proteins .
Cellular Effects
The inhibition of SIRT3 by this compound has been associated with significant cellular effects. Specifically, the upregulation of SIRT3 transcription is associated with oral squamous cell carcinoma (OSCC) and breast cancer with lymph node involvement . Conversely, the down-regulation of SIRT3, facilitated by this compound, inhibits the growth of OSCC cells and sensitizes them to radiation and chemotherapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the SIRT3 enzyme and inhibiting its function . This interaction leads to a decrease in the deacetylation activity of SIRT3, thereby influencing gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Given its role as a SIRT3 inhibitor, it can be inferred that its effects may vary over time depending on the stability of the compound, the duration of exposure, and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied . It is generally understood that the impact of a compound can vary significantly depending on the dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Given its role as a SIRT3 inhibitor, it is likely that it interacts with enzymes and cofactors within the metabolic pathways regulated by SIRT3 .
Transport and Distribution
Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Given its biochemical properties and its role as a SIRT3 inhibitor, it is likely that it localizes to the areas of the cell where SIRT3 is typically found .
Vorbereitungsmethoden
The synthetic route for CAY10721 involves several steps, starting with the preparation of the benzofuro[3,2-d]pyrimidine core. This core is then functionalized with a thiol group and subsequently coupled with N-(3-hydroxyphenyl)acetamide to form the final product. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with reaction temperatures maintained at moderate levels to ensure optimal yields .
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.
Analyse Chemischer Reaktionen
CAY10721 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Thiolgruppe in ein Sulfid- oder Thiolatanion umwandeln.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Alkylhalogenide. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab .
Vergleich Mit ähnlichen Verbindungen
CAY10721 ist einzigartig in seiner spezifischen Hemmung von Sirtuin 3. Ähnliche Verbindungen sind:
Sirtinol: Ein weiterer Sirtuin-Inhibitor, jedoch mit breiterer Aktivität gegen mehrere Sirtuin-Isoformen.
EX-527: Ein selektiver Inhibitor von Sirtuin 1, der in der Forschung verwendet wird, um die Rolle von Sirtuin 1 in zellulären Prozessen zu untersuchen.
Tenovin-6: Hemmt sowohl Sirtuin 1 als auch Sirtuin 2, mit Anwendungen in der Krebsforschung.
Im Vergleich zu diesen Verbindungen macht die Selektivität von this compound für Sirtuin 3 es besonders wertvoll, um die spezifischen Rollen von Sirtuin 3 in der mitochondrialen Funktion und der Krebsbiologie zu untersuchen .
Eigenschaften
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-12-5-3-4-11(8-12)21-15(23)9-25-18-17-16(19-10-20-18)13-6-1-2-7-14(13)24-17/h1-8,10,22H,9H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXJUSSVHKICFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)
